
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone is a compound that features a brominated aromatic ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Methanone: The brominated intermediate is then reacted with a suitable reagent to form the methanone group.
Piperazine Introduction: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The brominated aromatic ring may also play a role in binding to target sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone: can be compared to other piperazine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds.
Biological Activity
The compound (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone is a member of the piperazine class of compounds, which have been widely studied for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dimethylphenol with 4-methylpiperazine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). This method allows for the formation of the desired methanone derivative with high purity and yield.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related piperazine derivatives demonstrated moderate to excellent activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|---|
Compound A | E. coli | 15 | Moderate |
Compound B | S. aureus | 20 | Good |
This compound | P. aeruginosa | TBD | TBD |
Anticancer Properties
Preliminary studies have suggested that piperazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with a similar structure have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to known chemotherapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as a ligand for certain receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Properties
Molecular Formula |
C14H19BrN2O |
---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
(5-bromo-2,4-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O/c1-10-8-11(2)13(15)9-12(10)14(18)17-6-4-16(3)5-7-17/h8-9H,4-7H2,1-3H3 |
InChI Key |
KFLKTBNCTLPYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Br)C |
Origin of Product |
United States |
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